molecular formula C16H16ClNO2 B181365 2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide CAS No. 93010-95-8

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide

Cat. No.: B181365
CAS No.: 93010-95-8
M. Wt: 289.75 g/mol
InChI Key: NHMFUFPALSQBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a methyl group, and a phenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-(4-chlorophenoxy)-2-methylpropanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired amide product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3), resulting in the formation of amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, borane (BH3) in tetrahydrofuran (THF).

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Substituted amides or ethers.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it may interact with cellular signaling pathways, resulting in the modulation of gene expression and cellular responses.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)-2-methylpropanamide: Similar in structure but lacks the phenyl group attached to the amide nitrogen.

    2-(4-Chlorophenoxy)-N-(2-pyridinylmethyl)propanamide: Contains a pyridinylmethyl group instead of a phenyl group.

    2-(4-Chlorophenoxy)-2-methyl-N-propylpropanamide: Contains a propyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

93010-95-8

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-phenylpropanamide

InChI

InChI=1S/C16H16ClNO2/c1-16(2,20-14-10-8-12(17)9-11-14)15(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)

InChI Key

NHMFUFPALSQBLX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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